Exendin (9-39)

Description

Avexitide is a truncated form of the glucagon-like peptide 1 receptor (GLP-1R) agonist exendin-4 peptide, with GLP-1 receptor (GLP-1R) antagonistic and GLP-1R-mediated signaling inhibiting activities. Upon administration, avexitide competitively binds to and inhibits the activity of GLP-1R, thereby inhibiting GLP-1/GLP-1R-mediated signaling. This antagonizes the glucagonostatic and the insulinotropic effects of GLP-1. By abrogating GLP-1-mediated simulation of insulin release and reduction of glucagon secretion after food intake, exendin 9-39 may be used to help study the potential effects of overproduction of GLP-1 on food intake, weight loss and glucose levels. GLP-1R, located on pancreatic beta cells, is overexpressed on certain tumor cell types. GLP-1 is a gastrointestinal (GI) and insulinotropic hormone that is released after a meal and plays a key role in the regulation of blood glucose levels.

Properties

IUPAC Name |

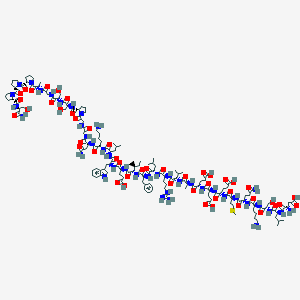

4-[[2-[[2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C149H234N40O47S/c1-14-78(10)120(185-139(227)98(62-81-29-16-15-17-30-81)177-136(224)97(61-76(6)7)175-129(217)88(35-24-53-158-149(156)157)172-144(232)119(77(8)9)184-122(210)79(11)164-126(214)90(41-46-114(199)200)168-131(219)91(42-47-115(201)202)169-132(220)92(43-48-116(203)204)170-134(222)94(50-58-237-13)171-130(218)89(40-45-109(153)194)167-127(215)86(33-20-22-51-150)166-140(228)103(72-192)182-137(225)95(59-74(2)3)174-123(211)84(152)64-118(207)208)145(233)173-93(44-49-117(205)206)133(221)178-99(63-82-66-159-85-32-19-18-31-83(82)85)138(226)176-96(60-75(4)5)135(223)165-87(34-21-23-52-151)128(216)179-100(65-110(154)195)124(212)161-67-111(196)160-69-113(198)186-54-25-36-105(186)142(230)183-104(73-193)141(229)181-102(71-191)125(213)162-68-112(197)163-80(12)146(234)188-56-27-38-107(188)148(236)189-57-28-39-108(189)147(235)187-55-26-37-106(187)143(231)180-101(70-190)121(155)209/h15-19,29-32,66,74-80,84,86-108,119-120,159,190-193H,14,20-28,33-65,67-73,150-152H2,1-13H3,(H2,153,194)(H2,154,195)(H2,155,209)(H,160,196)(H,161,212)(H,162,213)(H,163,197)(H,164,214)(H,165,223)(H,166,228)(H,167,215)(H,168,219)(H,169,220)(H,170,222)(H,171,218)(H,172,232)(H,173,233)(H,174,211)(H,175,217)(H,176,226)(H,177,224)(H,178,221)(H,179,216)(H,180,231)(H,181,229)(H,182,225)(H,183,230)(H,184,210)(H,185,227)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H4,156,157,158) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEVKKHALHSUMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C149H234N40O47S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Exendin (9-39)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Exendin (9-39), a truncated peptide derived from Exendin-4, is a cornerstone pharmacological tool for elucidating the complex physiology of Glucagon-Like Peptide-1 (GLP-1). Its primary and most well-characterized mechanism of action is as a potent and selective competitive antagonist of the GLP-1 receptor (GLP-1R).[1][2][3] By binding to the receptor without inducing a downstream signal, it effectively blocks the actions of endogenous GLP-1 and other GLP-1R agonists.[4] Furthermore, evidence suggests that Exendin (9-39) can act as an inverse agonist, reducing the basal, ligand-independent activity of the GLP-1R.[5][6] This dual functionality makes it an invaluable instrument for studying GLP-1-mediated signaling pathways and their role in glucose homeostasis, insulin (B600854) and glucagon (B607659) secretion, and other metabolic processes. This document provides a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Competitive Antagonism and Inverse Agonism

Exendin (9-39) exerts its effects primarily by interacting with the GLP-1R, a Class B G-protein coupled receptor (GPCR).

Competitive Antagonism at the GLP-1 Receptor

The principal mechanism of Exendin (9-39) is competitive antagonism.[1] It is the C-terminal fragment (residues 9-39) of the full GLP-1R agonist, Exendin-4. The absence of the N-terminal histidine residue and subsequent amino acids, which are critical for receptor activation, allows Exendin (9-39) to bind with high affinity to the orthosteric binding site of the GLP-1R without initiating the conformational changes necessary for G-protein coupling and signal transduction.[1][3][7] This binding physically obstructs the endogenous ligand, GLP-1, from accessing the receptor, thereby inhibiting its biological effects in a dose-dependent manner.

Inverse Agonism

Beyond simple antagonism, studies have demonstrated that Exendin (9-39) can function as an inverse agonist at the murine GLP-1R.[5][6] This implies that the GLP-1R possesses a degree of constitutive, ligand-independent activity. Exendin (9-39) binding can reduce this basal signaling, leading to a decrease in intracellular cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) levels below the baseline.[6] This effect is crucial for understanding the tonic, baseline influence of GLP-1R signaling on cellular function, particularly in pancreatic β-cells.[6]

Impact on Signal Transduction Pathways

The binding of Exendin (9-39) to the GLP-1R directly inhibits the canonical Gαs-adenylyl cyclase-cAMP signaling cascade.

Upon agonist binding (e.g., GLP-1), the GLP-1R couples to the stimulatory G-protein, Gαs. This activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of numerous downstream targets that mediate the physiological effects of GLP-1, such as enhanced glucose-stimulated insulin secretion (GSIS).

Exendin (9-39) blocks this entire pathway at its inception. By competitively occupying the receptor, it prevents Gαs activation and the subsequent rise in intracellular cAMP.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to Exendin (9-39)'s activity and characteristics.

Table 1: Receptor Binding and Functional Antagonism

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Kd) | Cloned Human GLP-1R | 1.7 nM | [9] |

| Binding Affinity (Kd) | GLP-1 Receptor | ~3.0 nM | [10] |

| Antagonist Potency (IC50) | Inhibition of GLP-1 induced cAMP | 20 nM | [9] |

| Antagonist Potency (IC50) | Inhibition of Ex-4 induced cAMP | 20 nM | [9] |

| Antagonist Potency (IC50) | vs. Glucagon at GLP-1R | 40 nM | [11] |

Table 2: Pharmacokinetics and In Vivo Dosing in Humans

| Parameter | Value | Reference |

| Plasma Elimination Half-life | ~30 minutes | [1][3] |

| Time to Steady-State (Infusion) | ~2.5 hours | [1][3] |

| Effective Infusion Rate (Antagonism) | 30 - 900 pmol/kg/min | [1][3] |

| Recommended Antagonist:Agonist Ratio | 2000:1 (Exendin:GLP-1) | [1][3] |

Key Physiological Effects

By antagonizing the GLP-1R, Exendin (9-39) reverses or inhibits the well-established physiological roles of endogenous GLP-1.

-

Pancreatic Islets : It significantly inhibits glucose-stimulated insulin secretion from β-cells and blocks the glucagonostatic effect of GLP-1 on α-cells, which can lead to an increase in plasma glucagon.[12][8][13]

-

Glucose Homeostasis : The net effect of its actions on the pancreas is an increase in fasting and postprandial glucose levels and overall impairment of glucose tolerance.[4][8]

-

Gastrointestinal Motility : It can alter gastric emptying, though reports on this effect have been inconsistent.[1][14]

-

Central Nervous System : Central administration of Exendin (9-39) can attenuate the glucose-lowering and food intake-suppressing effects of centrally-acting GLP-1R agonists.[15]

A notable complexity in its use as a research tool is that Exendin (9-39) can stimulate the secretion of L-cell products, including GLP-1 itself, which can complicate the interpretation of experimental results.[1][3]

Experimental Protocols and Workflows

The characterization of Exendin (9-39) relies on a suite of standard pharmacological assays.

Protocol: Radioligand Competition Binding Assay

This assay quantifies the affinity of Exendin (9-39) for the GLP-1R by measuring its ability to displace a radiolabeled ligand.

-

Objective : To determine the binding affinity (Ki or IC50) of Exendin (9-39).

-

Materials :

-

Cell membranes prepared from a cell line stably expressing the human GLP-1R (e.g., CHO-K1, HEK293).[16]

-

Radiolabeled GLP-1R antagonist (e.g., 125I-Exendin(9-39)).[16]

-

Unlabeled Exendin (9-39) (competitor).

-

Binding buffer (e.g., Tris-HCl, MgCl2, BSA).

-

Scintillation fluid and counter or gamma counter.

-

-

Methodology :

-

Preparation : Prepare serial dilutions of unlabeled Exendin (9-39).

-

Incubation : In a 96-well plate, incubate the cell membranes with a fixed concentration of 125I-Exendin(9-39) and varying concentrations of unlabeled Exendin (9-39).

-

Controls : Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled agonist like Exendin-4).

-

Equilibration : Incubate at room temperature for a defined period (e.g., 90-120 minutes) to reach equilibrium.

-

Separation : Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification : Measure the radioactivity retained on the filters using a gamma counter.

-

Analysis : Plot the percentage of specific binding against the log concentration of Exendin (9-39). Fit the data to a one-site competition model using non-linear regression to calculate the IC50, which can be converted to a Ki value.

-

Protocol: cAMP Accumulation Assay

This functional assay measures the ability of Exendin (9-39) to inhibit agonist-induced cAMP production.

-

Objective : To determine the functional antagonist potency (IC50) of Exendin (9-39).

-

Materials :

-

Methodology :

-

Cell Plating : Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation : Pre-incubate cells with varying concentrations of Exendin (9-39) in the presence of a phosphodiesterase inhibitor for 15-30 minutes.

-

Stimulation : Add a fixed concentration of a GLP-1R agonist (typically an EC80 concentration to ensure a robust signal) to the wells.

-

Incubation : Incubate for a specified time (e.g., 20-30 minutes) at 37°C.

-

Lysis & Detection : Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

-

Analysis : Plot the cAMP concentration against the log concentration of Exendin (9-39). Fit the data to a dose-response inhibition curve to determine the IC50 value.

-

Structure-Activity Relationship (SAR)

The antagonist properties of Exendin (9-39) are a direct result of its structure.

-

N-Terminus Deletion : The primary structural feature defining Exendin (9-39) as an antagonist is the deletion of the first eight N-terminal amino acids of Exendin-4. The N-terminal histidine of GLP-1 and Exendin-4 is essential for receptor activation. Its absence allows for high-affinity binding without triggering the downstream signaling cascade.[7]

-

C-Terminus : The C-terminal portion of the peptide is critical for maintaining high binding affinity to the GLP-1R.

-

Modification Studies : Research involving the modification of specific residues (e.g., Lys12, Lys27) with radiolabels or other moieties has shown that derivatization can impact binding affinity, highlighting the sensitivity of the peptide's interaction with the receptor.[10][19][20] For example, some studies suggest that modifying Lys27 may reduce binding affinity.[10]

Conclusion

Exendin (9-39) is a highly specific and potent pharmacological agent whose mechanism of action is centered on the competitive antagonism and inverse agonism of the GLP-1 receptor. By binding to the receptor and preventing its activation, it effectively blocks the canonical cAMP signaling pathway and the associated physiological responses to GLP-1. This makes it an indispensable tool for researchers investigating the role of the GLP-1 system in metabolic regulation and disease. Its utility extends from basic in vitro receptor pharmacology to complex in vivo physiological studies in both animal models and humans, and it is being explored as a therapeutic for conditions of GLP-1 excess, such as post-bariatric hypoglycemia.[2][21] A thorough understanding of its mechanism, including potential confounding effects like the stimulation of L-cell secretion, is critical for the rigorous design and interpretation of experiments in the field.

References

- 1. research.regionh.dk [research.regionh.dk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Exendin(9-39)NH2 : Recommendations for clinical use based on a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. genscript.com [genscript.com]

- 6. academic.oup.com [academic.oup.com]

- 7. joe.bioscientifica.com [joe.bioscientifica.com]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Exendin-3 (9-39) amide | Glucagon-Like Peptide 1 Receptors | Tocris Bioscience [tocris.com]

- 10. Synthesis and evaluation of [18F]Exendin (9-39) as a potential biomarker to measure pancreatic beta-cell mass - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exendin(9-39)amide is an antagonist of glucagon-like peptide-1(7-36)amide in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. Direct Effects of Exendin-(9,39) and GLP-1-(9,36)amide on Insulin Action, β-Cell Function, and Glucose Metabolism in Nondiabetic Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. glucagon.com [glucagon.com]

- 18. academic.oup.com [academic.oup.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Evaluation of 18F-labeled exendin(9-39) derivatives targeting glucagon-like peptide-1 receptor for pancreatic β-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

The Antagonist Within: A Technical Guide to the Discovery and History of Exendin (9-39)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exendin (9-39), a truncated form of the potent glucagon-like peptide-1 (GLP-1) receptor agonist Exendin-4, has carved its own significant niche in metabolic research. Originally identified as a fragment of a naturally occurring peptide from the venom of the Gila monster (Heloderma suspectum), Exendin (9-39) has been instrumental as a highly selective and potent competitive antagonist of the GLP-1 receptor. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings that have defined our understanding of Exendin (9-39). We delve into the seminal studies that elucidated its mechanism of action, presenting detailed experimental protocols and quantitative data from key assays. Furthermore, this guide offers visualizations of the critical signaling pathways and experimental workflows, providing a comprehensive resource for researchers in the fields of endocrinology, pharmacology, and drug development.

Discovery and Historical Context

The story of Exendin (9-39) is intrinsically linked to the discovery of its parent peptide, Exendin-4. In the early 1990s, Dr. John Eng, an endocrinologist at the Veterans Administration Medical Center in the Bronx, NY, was investigating the venom of the Gila monster (Heloderma suspectum) in a search for new hormones[1][2][3]. This research was spurred by earlier findings that venom from certain reptiles could cause pancreatic enlargement, suggesting the presence of bioactive compounds that stimulate the pancreas.

In 1992, Eng and his colleagues reported the isolation and characterization of a 39-amino acid peptide from H. suspectum venom, which they named Exendin-4[4][5]. This peptide bore a striking 53% amino acid sequence homology to mammalian GLP-1, a gut hormone known for its insulinotropic effects[6]. A key advantage of Exendin-4 was its prolonged half-life compared to the rapidly degraded GLP-1.

During the characterization of Exendin-4's activity on dispersed guinea pig pancreatic acini, it was observed that a truncated form of the peptide, lacking the first eight amino acids (positions 1-8), acted as a potent antagonist. This fragment was designated Exendin (9-39) amide[4][5]. This discovery was pivotal, as it provided the scientific community with a highly specific tool to probe the physiological functions of the GLP-1 receptor.

Mechanism of Action: A Competitive Antagonist

Exendin (9-39) functions as a competitive antagonist at the GLP-1 receptor[7]. It binds with high affinity to the receptor, thereby preventing the binding of endogenous GLP-1 and other agonists like Exendin-4. This blockade inhibits the downstream signaling cascade initiated by GLP-1 receptor activation, most notably the production of the second messenger cyclic AMP (cAMP). Some studies have also suggested that Exendin (9-39) may act as an inverse agonist, capable of reducing the basal, ligand-independent activity of the GLP-1 receptor[8][9].

The antagonistic properties of Exendin (9-39) have made it an invaluable research tool for elucidating the diverse physiological roles of the endogenous GLP-1 system, which extends beyond glucose homeostasis to include effects on gastric emptying, appetite regulation, and cardiovascular function.

Quantitative Data

The following tables summarize key quantitative data from various studies on Exendin (9-39), providing a comparative overview of its binding affinity and biological activity.

Table 1: In Vitro Binding Affinity of Exendin (9-39) for the GLP-1 Receptor

| Species/Cell Line | Assay Type | Radioligand | Exendin (9-39) Parameter | Value | Reference |

| Human | Competitive Binding | ¹²⁵I-Exendin (9-39) | Kd | 1.7 nM | [10] |

| INS-1 cells | Competitive Binding | ¹²⁵I-Exendin (9-39) | IC₅₀ | 303.3 ± 1.7 pM | [11] |

| HEK293 cells | Competitive Binding | ¹²⁵I-Exendin (9-39) | Ki | <1 nM | [12] |

Table 2: In Vitro Functional Antagonism by Exendin (9-39)

| Assay | Cell Type | Stimulus | Exendin (9-39) Parameter | Value | Reference |

| cAMP Production | Various | GLP-1, Exendin-3, Exendin-4 | IC₅₀ | 20 nM | [10] |

| Insulin (B600854) Secretion | INS-1 cells | Glucose | EC₅₀ (inhibition) | 0.25 nM | [13] |

Table 3: In Vivo Effects of Exendin (9-39) on Glucose Homeostasis

| Species | Model | Treatment Details | Effect on Blood Glucose | Effect on Insulin | Reference |

| ob/ob Mice | Chronic (11 days) | Daily injection | Significantly elevated basal glucose | No significant change in basal or stimulated insulin | [14][15] |

| Normal Mice | Acute | 30 nmol/kg 4 min post oral glucose | Significantly increased at 30 & 60 min | Reduced (not statistically significant at individual time points) | [16] |

| Humans (Congenital Hyperinsulinism) | Continuous Infusion | 100-500 pmol/kg/min | Significantly increased mean nadir and AUC glucose | Significantly lower insulin-to-glucose ratio | [17][18] |

| Healthy Humans | Hyperglycemic Clamp | 300 pmol/kg/min | - | Decreased plasma insulin during hyperglycemia | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Exendin (9-39).

Isolation of Exendin-4 and Identification of Exendin (9-39)

-

Source: Venom of the Gila monster (Heloderma suspectum).

-

Methodology: Based on the original work by Eng et al. (1992)[4][5].

-

Venom Solubilization: Lyophilized venom is dissolved in 0.1% trifluoroacetic acid (TFA).

-

Initial Fractionation: The solubilized venom is subjected to reverse-phase high-performance liquid chromatography (HPLC) on a C18 column.

-

Gradient Elution: A gradient of acetonitrile (B52724) in 0.1% TFA is used to elute the peptides.

-

Detection: Eluted peptides are monitored by UV absorbance at 214 nm.

-

Amino Acid Sequencing: Fractions are collected and subjected to Edman degradation for N-terminal amino acid sequencing to identify peptides with an N-terminal histidine, a characteristic of the glucagon (B607659) superfamily.

-

Purification: The fraction containing Exendin-4 is further purified by repeated HPLC runs until a single peak is obtained.

-

Antagonist Identification: During biological activity screening of synthetic fragments of Exendin-4, the C-terminal fragment corresponding to amino acids 9-39 is identified as an antagonist.

-

Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of Exendin (9-39) for the GLP-1 receptor.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the GLP-1 receptor (e.g., from transfected HEK293 or INS-1 cells) are prepared by homogenization and centrifugation.

-

Reagent Preparation:

-

Radioligand: A radiolabeled ligand with high affinity for the GLP-1 receptor (e.g., ¹²⁵I-Exendin (9-39)) is used at a fixed concentration (typically at or below its Kd).

-

Competitor: Serial dilutions of unlabeled Exendin (9-39) are prepared.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with BSA and protease inhibitors) is used.

-

-

Incubation: The cell membranes, radioligand, and competitor are incubated together in a 96-well plate until binding equilibrium is reached.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter plate using a vacuum manifold.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

-

Objective: To measure the inhibitory effect of Exendin (9-39) on GLP-1 receptor-mediated cAMP production.

-

Methodology:

-

Cell Culture: Cells expressing the GLP-1 receptor are cultured in 96-well plates.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Treatment: Cells are treated with a fixed concentration of a GLP-1 receptor agonist (e.g., GLP-1 or Exendin-4) in the presence of varying concentrations of Exendin (9-39).

-

Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The IC₅₀ value, representing the concentration of Exendin (9-39) that causes a 50% reduction in the agonist-stimulated cAMP production, is determined.

-

In Vivo Glucose Tolerance Test in Mice

-

Objective: To assess the effect of Exendin (9-39) on glucose tolerance.

-

Methodology:

-

Animal Model: Male C57BL/6J or ob/ob mice are used.

-

Fasting: Mice are fasted overnight (e.g., 12-16 hours) with free access to water.

-

Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting blood glucose and insulin levels.

-

Exendin (9-39) Administration: Exendin (9-39) or vehicle (saline) is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at a specified dose (e.g., 30 nmol/kg).

-

Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered orally (by gavage) or i.p. at a defined time point after Exendin (9-39) administration.

-

Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Analysis: Blood glucose concentrations are measured using a glucometer. Plasma insulin levels are determined by ELISA.

-

Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess overall glucose tolerance and insulin response.

-

Visualizations

Signaling Pathways

Caption: GLP-1 Receptor Signaling and Exendin (9-39) Antagonism.

Experimental Workflows

References

- 1. Purification and structure of exendin-3, a new pancreatic secretagogue isolated from Heloderma horridum venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and cloning of exendin precursor cDNAs from single samples of venom from the Mexican beaded lizard (Heloderma horridum) and the Gila monster (Heloderma suspectum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of [18F]Exendin (9-39) as a potential biomarker to measure pancreatic beta-cell mass - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exendin(9-39)amide is an antagonist of glucagon-like peptide-1(7-36)amide in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exendin-(9-39) is an inverse agonist of the murine glucagon-like peptide-1 receptor: implications for basal intracellular cyclic adenosine 3',5'-monophosphate levels and beta-cell glucose competence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exendin-3 (9-39) amide | Glucagon-Like Peptide 1 Receptor Antagonists: R&D Systems [rndsystems.com]

- 11. researchgate.net [researchgate.net]

- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 14. Chronic treatment with exendin(9-39)amide indicates a minor role for endogenous glucagon-like peptide-1 in metabolic abnormalities of obesity-related diabetes in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. joe.bioscientifica.com [joe.bioscientifica.com]

- 16. mdpi.com [mdpi.com]

- 17. GLP-1 Receptor Antagonist Exendin-(9-39) Elevates Fasting Blood Glucose Levels in Congenital Hyperinsulinism Owing to Inactivating Mutations in the ATP-Sensitive K+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Unraveling of a Potent Antagonist: A Technical Guide to the Structure-Activity Relationship of Exendin (9-39)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exendin (9-39), a truncated form of the potent glucagon-like peptide-1 (GLP-1) receptor agonist Exendin-4 (B13836491), has emerged as a critical tool in endocrinology research and a potential therapeutic agent in its own right. Its high-affinity and specific antagonism of the GLP-1 receptor (GLP-1R) allows for the elucidation of the physiological roles of endogenous incretin (B1656795) hormones. Furthermore, its unique properties, including potential inverse agonism, have sparked interest in its therapeutic applications for conditions such as congenital hyperinsulinism. This in-depth technical guide explores the core structure-activity relationships (SAR) of Exendin (9-39), providing a comprehensive overview of the molecular determinants of its antagonist activity, its impact on cellular signaling, and the experimental methodologies used for its characterization.

Mechanism of Action: From Agonist Fragment to Potent Antagonist

Exendin-4, a 39-amino acid peptide isolated from the venom of the Gila monster (Heloderma suspectum), is a powerful GLP-1R agonist. The antagonistic properties of Exendin (9-39) arise from the truncation of the N-terminal eight amino acids of Exendin-4.[1][2] This N-terminal region is crucial for receptor activation.[1] While the C-terminal portion of Exendin-4 is primarily responsible for binding to the extracellular domain of the GLP-1R, the N-terminus engages with the transmembrane domain to initiate intracellular signaling. By retaining the high-affinity binding domain but lacking the activation domain, Exendin (9-39) acts as a competitive antagonist, occupying the receptor and preventing the binding and action of endogenous GLP-1 and other agonists.[1][3]

Interestingly, several studies have demonstrated that Exendin (9-39) can also act as an inverse agonist.[4][5][6] This means that in addition to blocking agonist-induced activity, it can reduce the basal, constitutive activity of the GLP-1 receptor, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels even in the absence of an agonist.[4][5][6][7] This inverse agonism is thought to be important for its effects on maintaining glucose competence in pancreatic β-cells.[4][5][6]

Key Structural Determinants of Antagonist Activity

The high-affinity binding of Exendin (9-39) to the GLP-1R is a result of specific interactions between its amino acid residues and the receptor's extracellular domain. The central helical region of Exendin (9-39) and its C-terminal "Trp-cage" motif play significant, though distinct, roles in this interaction.

The Helical Core and Receptor Engagement

The C-Terminal Trp-Cage: A Stabilizing Motif

The C-terminal nine amino acids of Exendin-4, which are retained in Exendin (9-39), form a unique structural motif known as a "Trp-cage". This structure is thought to stabilize the overall conformation of the peptide, contributing to its high affinity and resistance to degradation.[9][10] However, some studies suggest that the Trp-cage plays a minor role in the direct interaction with the N-terminal domain of the GLP-1R and that the differential affinity is more dependent on the central helical region.[1][4] It is plausible that the Trp-cage's primary role is to maintain the helical conformation necessary for optimal receptor binding.

Quantitative Analysis of Exendin (9-39) Activity

The antagonist and inverse agonist properties of Exendin (9-39) have been quantified in numerous studies. The following tables summarize key quantitative data from the literature.

| Ligand | Receptor/Cell Line | Assay Type | Parameter | Value | Reference(s) |

| Exendin (9-39) | Human GLP-1R | Competitive Binding | Kd | 1.7 nM | [11] |

| Exendin (9-39) | Rat GLP-1R | Competitive Binding | IC50 | 0.6 nM | [2] |

| Exendin-4 | Human GLP-1R (nGLP-1R) | Tracer Competition | IC50 | 7 nM | [1] |

| GLP-1 | Human GLP-1R (nGLP-1R) | Tracer Competition | IC50 | 1120 nM | [1] |

| BaMalSar-exendin-4 | INS-1 cells (GLP-1R) | Competitive Binding | IC50 | 500.0 ± 134.6 pM | [12] |

| Mal2Sar-(exendin-4)2 | INS-1 cells (GLP-1R) | Competitive Binding | IC50 | 173.1 ± 79.0 pM | [12] |

| Exendin-4 | INS-1 cells (GLP-1R) | Competitive Binding | IC50 | 303.3 ± 1.7 pM | [12] |

Table 1: Binding Affinity of Exendin (9-39) and Related Peptides to the GLP-1 Receptor. This table presents the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for the binding of Exendin (9-39) and related compounds to the GLP-1 receptor in various experimental systems.

| Ligand/Condition | Cell Line | Parameter | Value | Reference(s) |

| Exendin (9-39) | βTC-Tet cells | IC50 (cAMP decrease) | ~1 nM | [6] |

| Exendin-3 (9-39) amide | Cloned human GLP-1R | IC50 (cAMP inhibition) | 20 nM | [11] |

| GLP-1 | βTC-Tet cells | EC50 (cAMP increase) | ~1 nM | [6] |

Table 2: Potency of Exendin (9-39) in Modulating cAMP Levels. This table summarizes the half-maximal inhibitory (IC50) and effective (EC50) concentrations of Exendin (9-39) and related peptides on intracellular cAMP levels.

| Study Condition | Subject/Model | Effect of Exendin (9-39) | Reference(s) |

| Hyperglycemic clamp | Healthy humans | Decreased plasma insulin (B600854) during hyperglycemia | [13] |

| Oral glucose tolerance test | Healthy humans | Increased peak postprandial glucose | [14] |

| Fasting | Humans with congenital hyperinsulinism | Elevated fasting blood glucose | [5] |

| Perifusion of growth-arrested βTC-Tet cells | In vitro | ~40% reduction in glucose-stimulated insulin secretion | [5] |

Table 3: In Vivo and Ex Vivo Effects of Exendin (9-39) on Glucose Homeostasis and Insulin Secretion. This table highlights the physiological consequences of GLP-1 receptor antagonism by Exendin (9-39) in various models.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of Exendin (9-39) and other GLP-1R ligands. Below are representative protocols for key in vitro assays.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., Exendin (9-39)) to compete with a radiolabeled ligand for binding to the GLP-1 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human GLP-1 receptor (e.g., CHO, HEK293).

-

Radioligand: 125I-Exendin (9-39) or 125I-GLP-1.

-

Unlabeled Exendin (9-39) and other test compounds.

-

Binding Buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash Buffer (e.g., ice-cold PBS).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of the unlabeled test compounds in binding buffer.

-

In a 96-well plate, add a fixed concentration of the radioligand (typically below the Kd value) to all wells.

-

Add the serially diluted unlabeled compounds to the appropriate wells. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cAMP Accumulation Assay (HTRF)

This assay measures the ability of a compound to modulate intracellular cAMP levels, either as an agonist (increasing cAMP) or as an antagonist/inverse agonist (inhibiting agonist-stimulated or basal cAMP, respectively). Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

Materials:

-

A cell line expressing the GLP-1 receptor (e.g., HEK293 or CHO cells).

-

GLP-1, Exendin (9-39), and other test compounds.

-

cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP-cryptate).

-

Cell lysis buffer.

-

384-well low-volume white plates.

-

HTRF-compatible plate reader.

Procedure:

-

Seed the cells into the 384-well plates and incubate overnight.

-

For antagonist testing, pre-incubate the cells with serial dilutions of the antagonist (e.g., Exendin (9-39)) for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of a GLP-1R agonist (e.g., GLP-1 at its EC80 concentration). For inverse agonist testing, no agonist is added.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).

-

Incubate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence at two wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the HTRF ratio and determine the cAMP concentration from a standard curve.

-

Plot the cAMP concentration against the logarithm of the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.

Visualizing the Molecular Landscape

Graphviz diagrams can effectively illustrate the complex relationships in signaling pathways and experimental workflows.

Caption: GLP-1R signaling and Exendin (9-39) antagonism.

Caption: Workflow for a competitive cAMP accumulation assay.

Caption: Logical relationship of Exendin structure to function.

Conclusion

The structure-activity relationship of Exendin (9-39) is a compelling example of how subtle modifications to a peptide's structure can dramatically alter its function. By understanding the specific roles of its N-terminal and C-terminal domains, researchers can appreciate the molecular basis for its potent and specific antagonism of the GLP-1 receptor. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into this important research tool and potential therapeutic agent. The continued exploration of Exendin (9-39) and its analogs will undoubtedly lead to a deeper understanding of GLP-1 receptor biology and may pave the way for novel treatments for metabolic disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential structural properties of GLP-1 and exendin-4 determine their relative affinity for the GLP-1 receptor N-terminal extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 6. Exendin-(9-39) is an inverse agonist of the murine glucagon-like peptide-1 receptor: implications for basal intracellular cyclic adenosine 3',5'-monophosphate levels and beta-cell glucose competence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Influence of Trp-Cage on the Function and Stability of GLP-1R Agonist Exenatide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.korea.ac.kr [pure.korea.ac.kr]

- 11. Nonconventional glucagon and GLP-1 receptor agonist and antagonist interplay at the GLP-1 receptor revealed in high-throughput FRET assays for cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 64Cu Labeled Sarcophagine Exendin-4 for MicroPET Imaging of Glucagon like Peptide-1 Receptor Expression [thno.org]

- 13. Exendin(9-39)amide is an antagonist of glucagon-like peptide-1(7-36)amide in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. axxam.com [axxam.com]

Exendin (9-39) and the GLP-1 Receptor: A Technical Guide to Binding Affinity

Introduction: The Glucagon-like peptide-1 receptor (GLP-1R) is a critical target in the management of type 2 diabetes and obesity. It belongs to the Class B family of G-protein coupled receptors (GPCRs) and is endogenously activated by the incretin (B1656795) hormone GLP-1.[1][2] Exendin (9-39), a truncated form of the potent GLP-1R agonist Exendin-4, is a well-established competitive antagonist.[3][4] It binds to the receptor without initiating the downstream signaling cascade, thereby blocking the effects of endogenous GLP-1 and other agonists.[5] This guide provides an in-depth overview of the binding affinity of Exendin (9-39) to the GLP-1R, detailing the quantitative data, experimental protocols used for its characterization, and the underlying molecular mechanisms.

Mechanism of Action: Competitive Antagonism

The GLP-1 receptor primarily signals through the Gαs protein pathway. Upon binding of an agonist like GLP-1 or Exendin-4, the receptor undergoes a conformational change that activates Gαs. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which activates Protein Kinase A (PKA) and leads to various cellular responses, including glucose-dependent insulin (B600854) secretion.[2][6][7]

Exendin (9-39) functions as an antagonist because it lacks the N-terminal amino acids essential for receptor activation.[5] While it retains the ability to bind to the receptor's N-terminal extracellular domain, the truncated N-terminus cannot properly engage with the transmembrane domain to induce the conformational change required for G-protein activation.[5] Consequently, Exendin (9-39) occupies the binding site and sterically hinders agonists from binding and activating the receptor, leading to a decrease in intracellular cAMP levels.[3]

Quantitative Binding Data

The binding affinity of Exendin (9-39) for the GLP-1 receptor has been quantified using various techniques, yielding metrics such as IC50 (half-maximal inhibitory concentration) and Kd (equilibrium dissociation constant). The affinity can exhibit species-dependent variations.[8]

| Ligand | Competitor | Receptor Species | Assay System | Affinity Metric | Value | Reference |

| Radiolabeled GLP-1 | Exendin (9-39) | Human | HEK293-GLP-1R Cells | IC50 | 17 nM | [9] |

| Radiolabeled Exenatide | Exendin (9-39) | Human | HEK293-GLP-1R Cells | IC50 | 47 nM | [9] |

| ¹²⁵I-BH-Exendin(9-39) | Exendin (9-39) | Mouse | Insulinoma Tissue | IC50 | ~2 nM | [8] |

| ¹²⁵I-GLP-1(7-36)amide | Exendin (9-39) | Mouse | Pancreatic β-cells | - | 5x lower affinity vs GLP-1 | [8] |

| ¹²⁵I-GLP-1(7-36)amide | Exendin (9-39) | Human | Insulinoma Tissue | - | 20x lower affinity vs GLP-1 | [8] |

| Exendin(9-39) Derivative (E09) | - | Human | Immobilized GLP-1R (SPR) | Kd | 1.028 µM | [10] |

Experimental Protocols

The characterization of Exendin (9-39) binding affinity relies on precise biochemical and biophysical assays. The most common methods are Radioligand Binding Assays and Surface Plasmon Resonance.

Radioligand Competition Binding Assay

This is the most common method to determine the affinity of an unlabeled ligand (the "competitor," e.g., Exendin 9-39) by measuring its ability to displace a radiolabeled ligand from the receptor.

Detailed Methodology:

-

Receptor Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the GLP-1R.[6] This involves cell lysis, homogenization in a cold buffer, and a series of centrifugations to isolate the membrane fraction, which is then resuspended and quantified for protein content.[11][12]

-

Incubation: The receptor preparation (e.g., 3-20 µg of membrane protein) is incubated in a multi-well plate with a fixed concentration of a specific radioligand (e.g., ¹²⁵I-Exendin(9-39) or ¹²⁵I-GLP-1) and varying concentrations of the unlabeled competitor, Exendin (9-39).[11][12][13] The mixture is incubated for a set time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[11][13][14]

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C).[12][14] The filters trap the membranes with bound radioligand while the unbound radioligand passes through. The filters are then washed multiple times with ice-cold buffer to remove any non-specifically bound radioactivity.[11][14]

-

Quantification: The radioactivity retained on the dried filters is measured using a scintillation counter.[11]

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value.[6] The equilibrium dissociation constant (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][14]

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

Detailed Methodology:

-

Immobilization: The GLP-1 receptor protein is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip).[6][10]

-

Analyte Injection: A solution containing the analyte, Exendin (9-39), at various concentrations is flowed over the sensor chip surface at a constant rate.[6][10]

-

Association: As Exendin (9-39) binds to the immobilized GLP-1R, the accumulation of mass on the sensor surface causes a change in the refractive index, which is detected in real-time and measured in Resonance Units (RU).[6] This phase is used to determine the association rate constant (kon).

-

Dissociation: The analyte solution is replaced with a continuous flow of buffer. The Exendin (9-39) dissociates from the receptor, causing a decrease in the RU signal.[6] This phase is used to determine the dissociation rate constant (koff).

-

Data Analysis: The resulting sensorgram (a plot of RU vs. time) is analyzed. The kon and koff values are determined by fitting the association and dissociation curves to kinetic models. The equilibrium dissociation constant (KD) is then calculated as the ratio of the rate constants: KD = koff / kon .[6]

References

- 1. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Direct Effects of Exendin-(9,39) and GLP-1-(9,36)amide on Insulin Action, β-Cell Function, and Glucose Metabolism in Nondiabetic Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. benchchem.com [benchchem.com]

- 7. axxam.com [axxam.com]

- 8. Value of the radiolabelled GLP-1 receptor antagonist exendin(9-39) for targeting of GLP-1 receptor-expressing pancreatic tissues in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thno.org [thno.org]

- 14. ovid.com [ovid.com]

The Physiological Enigma of Endogenous Exendin (9-39): A GLP-1 Receptor Antagonist's Role in Metabolic Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous Exendin (9-39), a truncated form of Exendin-4, has emerged as a critical tool for elucidating the physiological roles of the incretin (B1656795) hormone Glucagon-Like Peptide-1 (GLP-1). Functioning as a potent and specific GLP-1 receptor antagonist, Exendin (9-39) has been instrumental in defining the contribution of endogenous GLP-1 to glucose homeostasis, insulin (B600854) and glucagon (B607659) secretion, gastric motility, and appetite regulation. This technical guide provides a comprehensive overview of the physiological role of endogenous Exendin (9-39), detailing its mechanism of action, its impact on various metabolic parameters, and the experimental methodologies employed to unravel its function. Quantitative data from key studies are summarized, and critical signaling pathways and experimental workflows are visualized to offer a deeper understanding for researchers and professionals in the field of metabolic disease and drug development.

Introduction

The discovery of Glucagon-Like Peptide-1 (GLP-1) as a potent insulinotropic hormone has revolutionized the treatment of type 2 diabetes.[1] Understanding the physiological importance of endogenous GLP-1 has been a key area of research. The advent of Exendin (9-39), a specific antagonist of the GLP-1 receptor, has provided an invaluable pharmacological tool to probe the actions of endogenous GLP-1.[2] By blocking the effects of GLP-1, Exendin (9-39) allows researchers to infer the physiological functions that GLP-1 tonically regulates. This guide will delve into the known physiological roles of the endogenous GLP-1 system as revealed through the use of Exendin (9-39).

Mechanism of Action: A Competitive Antagonist

Exendin (9-39) is a 31-amino acid peptide that acts as a competitive antagonist at the GLP-1 receptor.[3] It binds to the receptor with high affinity but fails to elicit the conformational changes necessary for downstream signaling.[4] This blockade prevents endogenous GLP-1 from activating its receptor, thereby inhibiting its physiological effects. Some studies also suggest that Exendin (9-39) may act as an inverse agonist, reducing the basal activity of the GLP-1 receptor in the absence of an agonist.[5][6]

Physiological Roles Elucidated by Exendin (9-39)

The administration of Exendin (9-39) has been shown to impact multiple physiological processes, primarily by revealing the underlying tonic effects of endogenous GLP-1.

Glucose Homeostasis

One of the most significant roles of endogenous GLP-1, as demonstrated by Exendin (9-39), is in the regulation of blood glucose levels.

-

Fasting Glucose: Infusion of Exendin (9-39) in healthy individuals and in those with congenital hyperinsulinism leads to a significant increase in fasting plasma glucose levels.[7][8][9] This suggests that even in the fasting state, there is a tonic GLP-1 signal that contributes to maintaining euglycemia.

-

Postprandial Glucose: Following a meal or an oral glucose tolerance test, administration of Exendin (9-39) results in a marked increase in postprandial glucose excursions.[10] This highlights the crucial role of endogenous GLP-1 in managing glucose levels after nutrient intake.

Pancreatic Hormone Secretion

Exendin (9-39) has been instrumental in defining the influence of endogenous GLP-1 on insulin and glucagon secretion.

-

Insulin Secretion: By blocking the GLP-1 receptor, Exendin (9-39) has been shown to reduce glucose-stimulated insulin secretion, thereby diminishing the "incretin effect" – the phenomenon where oral glucose elicits a greater insulin response than intravenous glucose.[10][11] However, the effect of Exendin (9-39) on insulin levels can be inconsistent, potentially due to the complex interplay of other factors influencing insulin release.[12]

-

Glucagon Secretion: Studies using Exendin (9-39) have revealed a tonic inhibitory role of endogenous GLP-1 on glucagon secretion from pancreatic alpha-cells.[2][9][13] Administration of Exendin (9-39) leads to an increase in plasma glucagon levels, both in the fasting and postprandial states.[2][13]

Gastric Motility

Endogenous GLP-1, acting as an "ileal brake," plays a role in regulating gastric emptying. The use of Exendin (9-39) has confirmed this function, showing that blockade of the GLP-1 receptor can accelerate gastric emptying.[14] This effect contributes to the more rapid rise in postprandial glucose levels observed with Exendin (9-39) administration.

Appetite and Food Intake

The central effects of GLP-1 on appetite and satiety have also been investigated using Exendin (9-39). Studies in healthy lean males have shown that blocking endogenous GLP-1 with Exendin (9-39) alters the postprandial functional connectivity between homeostatic and reward-related brain regions involved in appetite regulation.[15] This suggests that endogenous GLP-1 contributes to the feeling of fullness and reduces the drive to eat after a meal.

Quantitative Data from Key Experiments

The following tables summarize quantitative data from pivotal studies that have utilized Exendin (9-39) to investigate the physiological role of endogenous GLP-1.

Table 1: Effect of Exendin (9-39) on Fasting and Postprandial Glucose Levels in Humans

| Study Population | Intervention | Fasting Glucose (mmol/L) | Postprandial Glucose (Peak, mmol/L) | Glucose AUC (mmol·min/L) | Reference |

| Healthy Volunteers | Exendin (9-39) vs. Saline (Oral Glucose Tolerance Test) | No significant change | 8.67 ± 0.35 (Ex-9-39) vs. 7.67 ± 0.35 (Saline) | 152 ± 19 (Ex-9-39) vs. 113 ± 16 (Saline) | [10] |

| Children with Congenital Hyperinsulinism | Exendin (9-39) vs. Vehicle (Fasting) | Increased | N/A | 1,827 ± 131 (Ex-9-39) vs. 1,517 ± 62 (Vehicle) | [7] |

| Children with Congenital Hyperinsulinism | Exendin (9-39) vs. Vehicle (Mixed-Meal Tolerance Test) | N/A | N/A | 28% increase with Ex-9-39 | [7] |

| Subjects with KATP HI | Exendin (9-39) vs. Vehicle (Fasting) | Increased | N/A | 1,678 ± 281 (Ex-9-39) vs. 1,225 ± 256 (Vehicle) | [8] |

Table 2: Effect of Exendin (9-39) on Pancreatic Hormone Secretion in Humans

| Study Population | Intervention | Insulin Response | Glucagon Response | Reference |

| Healthy Volunteers | Exendin (9-39) during hyperglycemia | Decreased plasma insulin | Increased plasma glucagon | [2][13] |

| Type 2 Diabetes | Exendin (9-39) during a meal | Suppressed postprandial insulin secretion | Increased glucagon levels during the latter part of the meal | [11][16] |

| Children with Congenital Hyperinsulinism | Exendin (9-39) during fasting | Decreased fasting insulin AUC by 57% in one group | Not reported | [7] |

Detailed Experimental Protocols

Hyperglycemic Clamp with Exendin (9-39) Infusion

Objective: To assess the effect of GLP-1 receptor blockade on insulin and glucagon secretion under controlled hyperglycemic conditions.

Protocol:

-

Subject Preparation: Healthy volunteers undergo an overnight fast. Two intravenous catheters are inserted, one for infusion and one for blood sampling.

-

Euglycemic Baseline: A 30-minute baseline period of euglycemia is established.

-

Hyperglycemic Clamp: A priming infusion of glucose is administered, followed by a variable infusion of 20% dextrose to raise and maintain plasma glucose at a stable hyperglycemic level (e.g., 8 mmol/L).

-

Exendin (9-39) Infusion: A continuous intravenous infusion of Exendin (9-39) (e.g., 300 pmol/kg/min) or saline (control) is administered.[13] A priming bolus may be given to achieve steady-state concentrations more rapidly.

-

Blood Sampling: Blood samples are collected at regular intervals throughout the experiment for the measurement of plasma glucose, insulin, C-peptide, and glucagon.

-

Hormone Assays: Plasma hormone concentrations are determined using specific radioimmunoassays or ELISA kits.

Mixed-Meal Tolerance Test (MMTT) with Exendin (9-39)

Objective: To evaluate the impact of endogenous GLP-1 on postprandial glucose and hormone responses.

Protocol:

-

Subject Preparation: Subjects fast overnight. An intravenous catheter is placed for infusion and blood sampling.

-

Baseline: Fasting blood samples are collected.

-

Infusion: A continuous intravenous infusion of Exendin (9-39) (e.g., 500 pmol/kg/min) or vehicle (0.9% NaCl) is initiated.[1]

-

Meal Ingestion: After a pre-infusion period (e.g., 60 minutes), subjects consume a standardized liquid mixed meal.

-

Blood Sampling: Blood samples are collected at frequent intervals (e.g., every 20-30 minutes) for several hours after the meal for the measurement of plasma glucose, insulin, C-peptide, GLP-1, and glucagon.

-

Data Analysis: The area under the curve (AUC) for glucose and hormone responses is calculated to compare the effects of Exendin (9-39) and vehicle.

In Vitro Insulin Secretion from Isolated Islets

Objective: To directly assess the effect of GLP-1 receptor antagonism on glucose- and amino acid-stimulated insulin secretion from pancreatic islets.

Protocol:

-

Islet Isolation: Pancreatic islets are isolated from human or animal pancreata by collagenase digestion and handpicking.

-

Islet Culture: Islets are cultured for a short period to allow for recovery.

-

Pre-incubation: Batches of islets are pre-incubated in a buffer with low glucose concentration. Exendin (9-39) (e.g., 100 nM) is added during the latter half of the pre-incubation period.[8]

-

Stimulation: Islets are then exposed to a stimulation buffer containing high glucose (e.g., 10 mmol/L) or a mixture of amino acids, with or without Exendin (9-39).[8]

-

Supernatant Collection: After a defined incubation period, the supernatant is collected.

-

Insulin Measurement: The concentration of insulin in the supernatant is measured using a radioimmunoassay or ELISA.

Visualization of Pathways and Workflows

Signaling Pathway of GLP-1 and its Antagonism by Exendin (9-39)

Caption: GLP-1 signaling pathway and its antagonism by Exendin (9-39).

Experimental Workflow for a Hyperglycemic Clamp Study

Caption: Workflow of a hyperglycemic clamp study with Exendin (9-39).

Logical Relationship of Exendin (9-39) Action

Caption: Logical flow of Exendin (9-39)'s antagonistic action.

Conclusion and Future Directions

The use of Exendin (9-39) has been pivotal in defining the physiological landscape regulated by endogenous GLP-1. It has solidified the role of GLP-1 as a key incretin hormone essential for postprandial glucose control and has unveiled its tonic influence on fasting glucose, glucagon secretion, and gastric motility. For researchers and drug development professionals, understanding the effects of GLP-1 receptor antagonism is crucial for developing novel therapeutics for metabolic disorders. While Exendin (9-39) has been invaluable, it is important to consider its potential inverse agonist properties and its effects on other L-cell products in experimental design and data interpretation.[12] Future research may focus on developing even more specific antagonists and utilizing them in diverse physiological and pathophysiological models to further dissect the intricate roles of the endogenous GLP-1 system. The continued exploration of the physiological effects of blocking GLP-1 signaling will undoubtedly provide further insights into metabolic regulation and open new avenues for therapeutic intervention.

References

- 1. Exendin-(9-39) Effects on Glucose and Insulin in Children With Congenital Hyperinsulinism During Fasting and During a Meal and a Protein Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Population pharmacokinetics of exendin-(9-39) and clinical dose selection in patients with congenital hyperinsulinism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Direct Effects of Exendin-(9,39) and GLP-1-(9,36)amide on Insulin Action, β-Cell Function, and Glucose Metabolism in Nondiabetic Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. A Pilot Study Examining the Effects of GLP-1 Receptor Blockade Using Exendin-(9,39) on Gastric Emptying and Caloric Intake in Subjects With and Without Bariatric Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ovid.com [ovid.com]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. ec.bioscientifica.com [ec.bioscientifica.com]

- 16. diabetesjournals.org [diabetesjournals.org]

Exendin (9-39): A Dual-Faceted Modulator of the GLP-1 Receptor - Antagonist and Inverse Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Exendin (9-39), a truncated form of the potent GLP-1 receptor agonist Exendin-4, is a critical tool in the study of glucagon-like peptide-1 (GLP-1) signaling. While widely recognized as a competitive antagonist at the GLP-1 receptor (GLP-1R), a growing body of evidence reveals its more complex pharmacological profile as an inverse agonist. This technical guide synthesizes the current understanding of Exendin (9-39)'s dual activity, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. A thorough comprehension of this dual role is paramount for the accurate interpretation of experimental results and for the strategic development of novel therapeutics targeting the GLP-1R.

Introduction: The Glucagon-Like Peptide-1 Receptor (GLP-1R)

The GLP-1 receptor is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis and metabolism.[1] Upon binding of its endogenous agonist, GLP-1, the receptor activates downstream signaling cascades, primarily through the Gαs protein, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[2] This canonical pathway in pancreatic β-cells potentiates glucose-stimulated insulin (B600854) secretion.[2] The GLP-1R can also signal through β-arrestin recruitment, which is involved in receptor desensitization, internalization, and potentially G protein-independent signaling.[3] Given its central role in metabolic regulation, the GLP-1R is a major therapeutic target for type 2 diabetes and obesity.

Differentiating Antagonists and Inverse Agonists

To understand the nuanced pharmacology of Exendin (9-39), it is crucial to distinguish between two key types of receptor ligands:

-

Neutral Antagonist: A neutral antagonist binds to a receptor at the same site as an agonist but does not provoke a biological response. Its presence blocks the agonist from binding, thereby inhibiting the agonist's effect. A neutral antagonist does not alter the basal or constitutive activity of the receptor.

-

Inverse Agonist: An inverse agonist also binds to the receptor, but it reduces the receptor's basal or constitutive activity. This effect is observable only in systems where the receptor exhibits signaling activity in the absence of an agonist.

The distinction is critical: an antagonist simply blocks the "on" switch, while an inverse agonist can turn the receptor "off" even from its baseline "idle" state.

Exendin (9-39) as a GLP-1 Receptor Antagonist

Exendin (9-39) is widely employed as a selective and potent competitive antagonist of the GLP-1R.[4] Its antagonistic properties are demonstrated by its ability to inhibit the binding of GLP-1 and other agonists and to block their downstream effects, such as cAMP production and insulin secretion.

Evidence for Antagonism

Numerous studies have demonstrated that Exendin (9-39) competitively inhibits the effects of GLP-1R agonists. For instance, it has been shown to block the stimulatory effects of GLP-1 on insulin release in a dose-dependent manner. This antagonistic action is a cornerstone of its use in research to elucidate the physiological roles of endogenous GLP-1.

Quantitative Analysis of Antagonistic Potency

The antagonistic potency of Exendin (9-39) is typically quantified by its half-maximal inhibitory concentration (IC50) in functional assays or its inhibitory constant (Ki) in binding assays. These values can vary depending on the experimental system, including the cell line, receptor species, and specific assay conditions.

Exendin (9-39) as a GLP-1 Receptor Inverse Agonist

The characterization of Exendin (9-39) extends beyond simple antagonism. Compelling evidence indicates that it also functions as an inverse agonist, a property that stems from the constitutive activity of the GLP-1R.

Constitutive Activity of the GLP-1R

Some GPCRs, including the GLP-1R, can adopt an active conformation and signal in the absence of an agonist.[5] This ligand-independent activity is referred to as constitutive or basal activity. This intrinsic activity suggests that the receptor can exist in an equilibrium between inactive and active states, and this equilibrium can be shifted by different ligands.

Evidence for Inverse Agonism

The key evidence for the inverse agonism of Exendin (9-39) is its ability to reduce the basal levels of intracellular cAMP in cells expressing the GLP-1R.[6] This effect is receptor-dependent, as it is not observed in cells lacking the GLP-1R.[6] By decreasing the constitutive activity of the receptor, Exendin (9-39) can suppress downstream signaling pathways even in the absence of an agonist.[6][7] This has been shown to have physiological consequences, such as a reduction in glucose-stimulated insulin secretion in pancreatic islets.[5][8]

Quantitative Data Summary

The following tables summarize the quantitative data for Exendin (9-39) and key GLP-1R agonists. It is important to note that values can differ based on the experimental setup.

Table 1: Binding Affinities (Ki) of GLP-1R Ligands

| Compound | Receptor Species | Cell Line | Radioligand | Ki (nM) | Reference(s) |

| Exendin (9-39) | Human | CHO | [125I]GLP-1 | 1.7 | [4] |

| Exendin (9-39) | Murine | - | 125I-exendin(9-39) | ~2 | [9] |

| GLP-1 (7-36) | Human | CHO | [125I]Exendin(9-39) | 1.18 | [10] |

| Exendin-4 | Human | CHO | [125I]Exendin(9-39) | 1.3 | [10] |

Table 2: Functional Potencies (IC50/EC50) of GLP-1R Ligands

| Compound | Assay | Cell Line | Potency (nM) | Parameter | Reference(s) |

| Exendin (9-39) | cAMP Inhibition | - | 20 | IC50 | [4] |

| GLP-1 (7-36) | cAMP Accumulation | HEK293T | -9.81 (logEC50) | EC50 | [11] |

| Exendin-4 | cAMP Accumulation | - | ~1 | EC50 | [6] |

| Exendin-4 | β-arrestin 2 Recruitment | - | 1 | EC50 | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the GLP-1R, allowing for the determination of its binding affinity (Ki).

-

Materials:

-

Cell membranes from a cell line stably expressing the GLP-1R (e.g., CHO, HEK293).

-

Radioligand (e.g., [125I]GLP-1, [125I]Exendin(9-39)).

-

Unlabeled test compound (Exendin (9-39)) and reference compounds (e.g., GLP-1, Exendin-4).

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, with BSA, MgCl2, and protease inhibitors).

-

96-well filter plates and a vacuum manifold.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

In a 96-well filter plate, add a fixed concentration of the radioligand.

-

Add increasing concentrations of the unlabeled test compound. Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled reference ligand).

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 37°C).

-

Separate bound from free radioligand by vacuum filtration.

-

Wash the filters with cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate cAMP levels, either by stimulating production (agonists) or inhibiting basal or agonist-stimulated production (antagonists and inverse agonists).

-

Materials:

-

A cell line expressing the GLP-1R (e.g., HEK293, CHO).

-

Test compound (Exendin (9-39)) and reference agonist (e.g., GLP-1).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

-

Procedure for Inverse Agonism:

-

Seed cells in a 96-well plate and grow to confluence.

-

Replace the growth medium with assay buffer containing a phosphodiesterase inhibitor.

-

Add increasing concentrations of Exendin (9-39).

-

Incubate for a defined period (e.g., 30 minutes at 37°C).

-

Lyse the cells and measure intracellular cAMP levels using a suitable detection kit.

-

Plot the cAMP concentration against the logarithm of the Exendin (9-39) concentration to determine its effect on basal cAMP levels.

-

-

Procedure for Antagonism:

-

Follow steps 1 and 2 above.

-

Pre-incubate the cells with increasing concentrations of Exendin (9-39).

-

Add a fixed, sub-maximal concentration (e.g., EC80) of a GLP-1R agonist (e.g., GLP-1).

-

Incubate and measure cAMP levels as described above.

-

Plot the cAMP concentration against the logarithm of the Exendin (9-39) concentration to determine its IC50 for inhibiting the agonist response.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GLP-1R, a key step in receptor desensitization and internalization.

-

Materials:

-

A cell line co-expressing the GLP-1R and a β-arrestin fusion protein (e.g., using BRET, FRET, or enzyme complementation technologies like PathHunter).

-

Test compound (Exendin (9-39)) and a reference agonist (e.g., Exendin-4).

-

Assay-specific substrates and reagents.

-

-

Procedure:

-

Seed the engineered cells in a 96-well plate.

-

To test for antagonism, pre-incubate the cells with increasing concentrations of Exendin (9-39).

-

Add a reference agonist at a fixed concentration.

-

To test for inverse agonism on any basal β-arrestin recruitment, add increasing concentrations of Exendin (9-39) alone.

-

Incubate and measure the signal (e.g., luminescence or fluorescence) according to the assay kit manufacturer's instructions.

-

Analyze the data to determine the effect of Exendin (9-39) on basal and agonist-stimulated β-arrestin recruitment.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the physiological effect of GLP-1R ligands on insulin secretion from pancreatic β-cells.

-

Materials:

-

Pancreatic islets or a β-cell line (e.g., MIN6, INS-1).

-

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (low and high).

-

Test compound (Exendin (9-39)) and a reference agonist (e.g., GLP-1).

-

Insulin detection kit (e.g., ELISA or RIA).

-

-

Procedure:

-

Culture islets or β-cells.

-

Pre-incubate the cells in low-glucose KRB buffer.

-

Incubate the cells with the test compound(s) in both low- and high-glucose KRB buffer.

-

Collect the supernatant after the incubation period.

-

Measure the insulin concentration in the supernatant using an appropriate immunoassay.

-

Analyze the data to determine the effect of Exendin (9-39) on basal and glucose-stimulated insulin secretion, as well as its ability to antagonize the effects of GLP-1R agonists.

-

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts.

Caption: GLP-1R signaling pathways and points of modulation by Exendin (9-39).

Caption: Conceptual difference between a neutral antagonist and an inverse agonist.

Caption: General workflow for a cAMP accumulation assay.

Conclusion

Exendin (9-39) possesses a dual pharmacological profile at the GLP-1 receptor, acting as both a competitive antagonist and an inverse agonist. Its antagonistic properties make it an invaluable tool for blocking agonist-induced signaling, while its inverse agonism, which stems from the constitutive activity of the GLP-1R, allows it to reduce basal signaling. Researchers and drug development professionals must consider this dual nature when designing experiments and interpreting data. A comprehensive characterization of novel GLP-1R modulators should include assays that can distinguish between neutral antagonism and inverse agonism to fully elucidate their therapeutic potential. The methodologies and data presented in this guide provide a framework for the rigorous evaluation of compounds targeting the GLP-1 receptor.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. rndsystems.com [rndsystems.com]

- 5. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 6. Exendin-(9-39) is an inverse agonist of the murine glucagon-like peptide-1 receptor: implications for basal intracellular cyclic adenosine 3',5'-monophosphate levels and beta-cell glucose competence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Population pharmacokinetics of exendin‐(9‐39) and clinical dose selection in patients with congenital hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Value of the radiolabelled GLP-1 receptor antagonist exendin(9-39) for targeting of GLP-1 receptor-expressing pancreatic tissues in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. A Novel Long-Acting Glucagon-Like Peptide-1 Agonist with Improved Efficacy in Insulin Secretion and β-Cell Growth [e-enm.org]

The Effect of Exendin (9-39) on Pancreatic Beta-Cell Function: A Technical Guide

Version: 1.0

Executive Summary